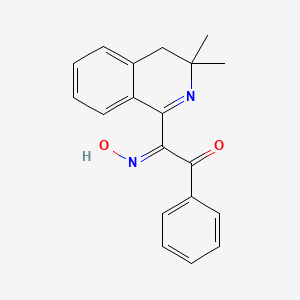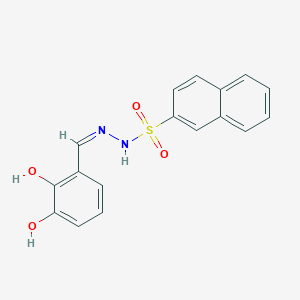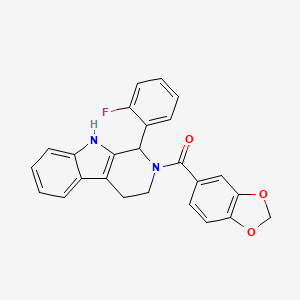![molecular formula C16H22N2O4S B6002305 4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6002305.png)
4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine, also known as PSC 833, is a synthetic compound that belongs to the family of cyclosporine analogs. It has been extensively studied for its potential use as a multidrug resistance (MDR) modulator in cancer chemotherapy.
作用機序
4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833 inhibits the activity of P-glycoprotein by binding to a specific site on the protein. This binding prevents P-glycoprotein from pumping chemotherapy drugs out of cancer cells, thereby increasing the concentration of drugs inside the cells. This, in turn, enhances the effectiveness of chemotherapy drugs and overcomes MDR.
Biochemical and Physiological Effects:
This compound 833 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the accumulation of chemotherapy drugs in cancer cells, enhance the cytotoxicity of chemotherapy drugs, and improve the survival of cancer patients. Additionally, this compound 833 has been shown to have minimal toxicity and side effects.
実験室実験の利点と制限
One advantage of using 4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833 in lab experiments is its ability to reverse MDR in cancer cells, which allows for the testing of chemotherapy drugs that would otherwise be ineffective. Additionally, this compound 833 has been shown to have minimal toxicity and side effects, making it a safe and effective research tool. However, one limitation of using this compound 833 is its cost, which may make it difficult for some researchers to acquire.
将来の方向性
There are several future directions for research on 4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833. One area of interest is the development of more potent and selective P-glycoprotein inhibitors. Additionally, research is needed to determine the optimal dose and schedule of this compound 833 in combination with chemotherapy drugs. Finally, research is needed to determine the effectiveness of this compound 833 in combination with other MDR modulators, such as verapamil and cyclosporine A.
Conclusion:
In conclusion, this compound 833 is a synthetic compound that has been extensively studied for its potential use as an MDR modulator in cancer chemotherapy. It has been shown to reverse MDR in cancer cells by inhibiting the activity of P-glycoprotein. This compound 833 has several advantages as a research tool, including its ability to enhance the effectiveness of chemotherapy drugs and its minimal toxicity and side effects. However, future research is needed to optimize its use and develop more potent and selective P-glycoprotein inhibitors.
合成法
The synthesis of 4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833 involves several steps. The starting material is 4-morpholineethanol, which is reacted with p-toluenesulfonyl chloride to yield 4-morpholineethanesulfonyl chloride. The resulting compound is then reacted with 4-(1-pyrrolidinylcarbonyl)benzylamine to produce this compound 833.
科学的研究の応用
4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine 833 has been extensively studied for its potential use as an MDR modulator in cancer chemotherapy. MDR is a major obstacle to successful cancer treatment, as it allows cancer cells to become resistant to chemotherapy drugs. This compound 833 has been shown to reverse MDR in cancer cells by inhibiting the activity of P-glycoprotein, a protein that pumps chemotherapy drugs out of cancer cells.
特性
IUPAC Name |
[4-(morpholin-4-ylsulfonylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-7-1-2-8-17)15-5-3-14(4-6-15)13-23(20,21)18-9-11-22-12-10-18/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHXVFRTJXULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{1-[3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6002258.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6002264.png)

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6002279.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B6002282.png)
![2-(cyclobutylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6002290.png)
![methyl 2-[({2-[4-(dimethylamino)benzoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002302.png)
![9-[3-(4-bromophenyl)-4H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6002316.png)
![4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B6002331.png)
![1-(2-methylphenyl)-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6002332.png)
![ethyl 3-benzyl-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6002342.png)
![5-{1-[(6-methyl-1-benzofuran-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6002347.png)
